Tolinapant dihydrochloride

IAP antagonist BIR3 domain target selectivity

First-generation SMAC mimetics lack XIAP inhibition and show limited single-agent efficacy. Tolinapant dihydrochloride (ASTX660) solves this with a non-peptidomimetic dual antagonist profile. - Dual target: cIAP1 BIR3 (IC50 12 nM) & XIAP BIR3 (IC50 <40 nM) - Functional potency: Apoptosis EC50 1.8 nM (MDA-MB-231) - Oral bioavailability for in vivo xenograft models - Clinically active Phase I/II asset for translational research Reliable supply for oncology target validation and combination studies.

Molecular Formula C30H44Cl2FN5O3
Molecular Weight 612.6 g/mol
CAS No. 1799328-50-9
Cat. No. B15228460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolinapant dihydrochloride
CAS1799328-50-9
Molecular FormulaC30H44Cl2FN5O3
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C.Cl.Cl
InChIInChI=1S/C30H42FN5O3.2ClH/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22;;/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3;2*1H/t20-,21-,25-;;/m1../s1
InChIKeyBZXQBXXYGJSOTM-FBLZNNLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tolinapant Dihydrochloride (ASTX660) for cIAP/XIAP Dual Antagonism: A Procurement Guide for Oncology and Apoptosis Researchers


Tolinapant dihydrochloride (ASTX660, CAS 1799328-50-9) is an orally bioavailable, non-peptidomimetic small molecule that functions as a dual antagonist of both cellular inhibitor of apoptosis proteins 1/2 (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP) [1]. Discovered using fragment-based drug design, the compound binds to the isolated BIR3 domains of both XIAP and cIAP1 with nanomolar potencies [1]. Its molecular weight is 612.61 Da, and it is supplied as the dihydrochloride salt form [2].

Tolinapant Dihydrochloride (ASTX660): Why Standard cIAP-Selective Antagonists Cannot Substitute for Its cIAP/XIAP Dual Antagonism


IAP antagonists differ fundamentally in their target selectivity profiles, which directly dictate their mechanistic and therapeutic utility. First-generation SMAC-peptidomimetics are inherently cIAP1/2-selective and have demonstrated minimal single-agent efficacy in clinical testing [1]. In contrast, ASTX660 is a non-peptidomimetic dual antagonist of both cIAP1/2 and XIAP, with the addition of XIAP antagonism proposed to offer improved efficacy over first-generation antagonists [1]. Moreover, ASTX660 is orally bioavailable in mice and demonstrates prolonged antagonism of both XIAP and cIAP1 in vivo , a pharmacokinetic feature not universally shared across the IAP antagonist class. Substituting a single-target IAP antagonist for ASTX660 would compromise both target coverage and the established in vivo activity profile.

Tolinapant Dihydrochloride (ASTX660) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Scientific Procurement Decisions


Dual cIAP1/XIAP Binding Affinity: Tolinapant (ASTX660) vs. First-Generation cIAP-Selective SMAC-Peptidomimetics

ASTX660 is a non-peptidomimetic dual antagonist that binds to the BIR3 domains of both cIAP1 and XIAP, whereas first-generation SMAC-peptidomimetics are inherently cIAP1/2-selective [1]. In direct binding assays, ASTX660 inhibits the interaction between a SMAC-derived peptide and BIR3-cIAP1 with an IC50 of 12 nM, and BIR3-XIAP with an IC50 of <40 nM . The addition of potent XIAP antagonism to cIAP antagonism distinguishes ASTX660 from first-generation antagonists and is proposed to offer improved single-agent efficacy [1].

IAP antagonist BIR3 domain target selectivity

Cellular Potency: XIAP-Caspase-9 Disruption and Apoptosis Induction in MDA-MB-231 Cells

In a cellular functional assay, ASTX660 potently inhibits the association between XIAP and caspase-9 in HEK293 cells with an EC50 of 2.8 nM . Furthermore, ASTX660 induces TNFα-dependent apoptosis in MDA-MB-231 breast cancer cells with an EC50 of 1.8 nM . This functional potency in a cellular context validates that the dual binding activity translates to downstream apoptotic effects.

apoptosis XIAP antagonism breast cancer

In Vivo Oral Bioavailability and Tumor Growth Inhibition in Xenograft Models

ASTX660 is orally bioavailable in mice and demonstrates prolonged antagonism of both XIAP and cIAP1 in vivo . Dosing of ASTX660 in mice bearing MDA-MB-231 breast tumor xenografts and A375 melanoma tumor xenografts caused growth inhibition of these tumors [1]. This in vivo efficacy distinguishes ASTX660 from earlier IAP antagonists that lack oral bioavailability or demonstrated minimal single-agent efficacy in clinical settings [2].

oral bioavailability xenograft tumor growth inhibition

Clinical Development Stage: Advanced Phase I/II Trials Across Multiple Oncology Indications

ASTX660 is currently being evaluated in multiple Phase I/II clinical trials, distinguishing it from earlier-stage or preclinical IAP antagonists [1]. Active trials include: a Phase I/II study of ASTX660 added to paclitaxel ± bevacizumab in recurrent ovarian cancer (NCT06393751) [2]; a Phase 1-2 study of ASTX660 in combination with oral decitabine/cedazuridine in relapsed/refractory peripheral T-cell lymphoma (NCT05403450) [3]; a Phase 1b study of ASTX660 with radiotherapy/chemoradiotherapy in preoperative treatment of rectum cancer (NCT05912075) [4]; and a Phase I/II study in advanced solid tumors and lymphomas (NCT02503423) [1].

clinical trial phase I/II combination therapy

Tolinapant Dihydrochloride (ASTX660): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Investigating Dual cIAP/XIAP Antagonism in Apoptosis-Resistant Cancer Models

For researchers studying apoptosis evasion mechanisms in cancer, ASTX660 enables experimental interrogation of dual cIAP1/2 and XIAP antagonism in a single agent. Its nanomolar binding to both BIR3-cIAP1 (IC50 12 nM) and BIR3-XIAP (IC50 <40 nM) provides a tool to dissect the relative contributions of cIAP versus XIAP inhibition to TNFα-dependent apoptosis induction, with functional validation demonstrated by EC50 values of 2.8 nM for XIAP-caspase-9 disruption and 1.8 nM for apoptosis in MDA-MB-231 cells .

Preclinical In Vivo Oncology Studies Requiring Orally Bioavailable IAP Antagonists

For in vivo pharmacology teams conducting preclinical oncology studies, ASTX660 offers oral bioavailability and demonstrated single-agent xenograft efficacy in both MDA-MB-231 breast cancer and A375 melanoma models [1]. This eliminates the need for parenteral administration required by many IAP-targeting agents, streamlining dosing protocols and improving experimental throughput.

Translational Research Leveraging Clinically Advanced IAP Antagonists

For translational research programs aiming to bridge preclinical findings with clinical relevance, ASTX660 is supported by an active clinical development program spanning multiple Phase I/II trials in solid tumors and lymphomas [1][2]. This clinical advancement provides a foundation of human safety and pharmacokinetic data that facilitates direct comparison between preclinical and clinical observations.

Combination Therapy Studies with Chemotherapy, Radiation, or Immunotherapy

For researchers exploring rational combination strategies, ASTX660's clinical trial portfolio demonstrates its ongoing evaluation in combination with paclitaxel ± bevacizumab in ovarian cancer [2], with radiotherapy/chemoradiotherapy in rectal cancer [3], and with decitabine/cedazuridine in T-cell lymphoma [4]. These established combination regimens provide a validated framework for designing preclinical combination studies with clinical translatability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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